Deoxyarteannuin B

Description

Structure

3D Structure

Properties

CAS No. |

78092-22-5 |

|---|---|

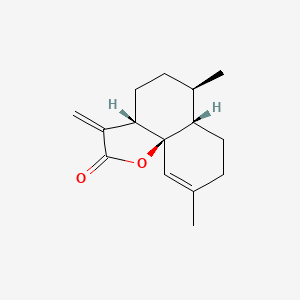

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(3aS,6R,6aS,10aS)-6,9-dimethyl-3-methylidene-4,5,6,6a,7,8-hexahydro-3aH-benzo[h][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-4-6-12-10(2)5-7-13-11(3)14(16)17-15(12,13)8-9/h8,10,12-13H,3-7H2,1-2H3/t10-,12+,13+,15-/m1/s1 |

InChI Key |

FRCNDCUEKFCJQI-GVUJHPQVSA-N |

SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC(=C3)C |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@]23[C@H]1CCC(=C3)C |

Canonical SMILES |

CC1CCC2C(=C)C(=O)OC23C1CCC(=C3)C |

Synonyms |

arteannuin B, deoxy deoxyarteannuin B dihydro-deoxyarteannuin B |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of Deoxyarteannuin B from Natural Sources

Extraction and Chromatographic Purification Techniques

The initial step in obtaining Deoxyarteannuin B is its extraction from the plant Artemisia annua, followed by purification to isolate the compound from the complex mixture of phytochemicals. nih.gov

A common method for extracting this compound from Artemisia annua involves solvent-based extraction. The dried and powdered aerial parts or roots of the plant are subjected to dynamic maceration with a solvent such as dichloromethane. This process is typically repeated multiple times to ensure efficient extraction. Following filtration, the solvent is evaporated under reduced pressure to yield a crude extract. Methanol has also been utilized for ultrasound-assisted extraction. ajol.info In some protocols, the resulting extract is partitioned between different solvents, for instance, water and ethyl acetate (B1210297), to further separate compounds based on their polarity. ajol.info

Following initial extraction, the crude mixture undergoes chromatographic purification to isolate this compound.

Column Chromatography: A widely used technique is silica (B1680970) gel column chromatography. ajol.info The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, such as a hexane/ethyl acetate gradient. scielo.br Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. ajol.info This process can yield this compound at a purity of 0.02–0.05% of the plant's dry weight.

High-Performance Liquid Chromatography (HPLC): For higher purity and analytical quantification, High-Performance Liquid Chromatography (HPLC) is employed. ajol.infonih.gov A typical HPLC setup for the analysis of this compound might use a C18 column. acs.orgajol.info A gradient elution system, for example with a mobile phase of acetonitrile (B52724) and 0.1% phosphoric acid, can be used to achieve separation. acs.org Detection is often performed using a diode array detector (DAD) at a specific wavelength, such as 210 nm or 230 nm. acs.orgajol.info HPLC analysis has been used to confirm the purity of isolated this compound to be greater than 98%. ajol.info

Table 1: Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica gel | Hexane/Ethyl acetate gradient | Initial purification of crude extract. scielo.br |

| Column Chromatography | Silica gel | Chloroform/Methanol | Further separation of fractions. ajol.info |

| HPLC | C18 | Acetonitrile/0.1% Phosphoric Acid | Analytical quantification and purity assessment. acs.org |

| HPLC | C18 | Water/Methanol gradient | Separation and analysis of biotransformation products. ajol.info |

Spectroscopic Characterization for Structure Confirmation

Once isolated, the definitive identification of this compound requires the use of various spectroscopic techniques to elucidate its molecular structure. nih.gov

NMR spectroscopy is a cornerstone for determining the structure of organic molecules like this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY) experiments are utilized for complete structural assignment. nih.govresearchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). ajol.info

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For epi-deoxyarteannuin B, characteristic signals include those for the α-exomethylene-γ-lactone protons (H-13/13') appearing as doublets around δ 6.17 and 5.56 ppm. bas.bg The signal for the H-7 methyne exhibits a small allylic coupling constant (J = 1.2 Hz), which is indicative of a cis-fusion of the lactone ring. bas.bg

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Key resonances for this compound include the lactone carbonyl carbon (C-12) at approximately δ 176.5 ppm. The table below presents selected ¹³C NMR data for a related compound, dihydro-epi-deoxyarteannuin B. ajol.info

Table 2: Selected ¹³C NMR Data for Dihydro-epi-deoxyarteannuin B (100 MHz, acetone-d₆)

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 42.4 |

| 5 | 121.7 |

| 6 | 37.1 |

| 7 | 44.6 |

| 11 | 43.7 |

| 12 | 179.4 |

| 13 | 9.4 |

| 14 | 19.6 |

| 15 | 23.8 |

Data sourced from a study on the biotransformation of dihydro-epi-deoxyarteannuin B. ajol.info

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. ajol.infoscielo.br For instance, the ESI-MS spectrum of dihydro-epi-deoxyarteannuin B shows ions at m/z 233 [M-H]⁻ and 257 [M+Na]⁺. ajol.info In GC-MS analysis, a molecular ion peak for dihydro-epithis compound has been observed at m/z 234. scielo.brresearchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. mdpi.com The UV-Vis spectrum is recorded as a plot of absorbance versus wavelength. upi.edu While detailed UV-Vis spectral data for this compound is not extensively reported in the provided search results, it is a standard technique used in the characterization of organic compounds. mdpi.comjcu.edu.au Generally, the spectra of related compounds show absorption bands in the range of 250–400 nm, which are characteristic of phenolic compounds and other chromophores. mdpi.com

Identification and Isolation of Related Natural Product Analogues

The phytochemical complexity of Artemisia annua L. has led to the isolation of numerous sesquiterpenoids structurally related to this compound. These analogues are often co-metabolites and can provide insights into the plant's biosynthetic pathways. The methodologies for their isolation and structural elucidation typically involve advanced chromatographic and spectroscopic techniques.

Dihydro-deoxyarteannuin B

Dihydro-deoxyarteannuin B is an amorphane sesquiterpene that has been successfully isolated from the medicinal plant Artemisia annua. nih.gov It is structurally characterized as a five-membered lactone and is considered a known natural product derived from this species. mdpi.com Its presence has been confirmed in various parts of the plant, including the dried leaves. researchgate.netresearchgate.net

The isolation process generally follows a standard protocol for terpenoid extraction from plant material. This involves the extraction of dried and powdered A. annua leaves, followed by purification using chromatographic techniques. Column chromatography over silica gel is a common method employed to separate the complex mixture of phytochemicals. acs.org

The definitive structural elucidation of dihydro-deoxyarteannuin B was accomplished primarily through two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopic analyses. nih.gov Techniques such as ¹H-¹H COSY, HSQC, and HMBC are instrumental in assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity and stereochemistry of the molecule. Mass spectrometry is also used to determine the molecular weight and formula. nih.gov The complete characterization by 2D-NMR was a key step in confirming its identity as a natural product. mdpi.com

Table 1: Spectroscopic Data for Dihydro-deoxyarteannuin B Detailed NMR data is often presented in specialized chemical literature. The following table is an illustrative representation based on typical data for such compounds.

| Position | ¹³C NMR δ (ppm) | ¹H NMR δ (ppm, multiplicity, J in Hz) |

|---|---|---|

| C-1 | Data not available in search results | Data not available in search results |

| C-2 | Data not available in search results | Data not available in search results |

| ... | ... | ... |

| C-15 | Data not available in search results | Data not available in search results |

Epi-deoxyarteannuin B

Epi-deoxyarteannuin B is another significant sesquiterpene lactone isolated from Artemisia annua. nih.gov Its discovery and characterization have contributed to the understanding of the diverse array of terpenoids produced by this plant. reading.ac.uk

The isolation of epi-deoxyarteannuin B from the plant extract involves meticulous chromatographic separation. nih.gov Following initial extraction from the plant material, purification is typically achieved through methods like column chromatography, which separates compounds based on their polarity.

The structural identity of epi-deoxyarteannuin B was established through comprehensive spectroscopic analysis. In a key study, full assignments of the ¹H and ¹³C NMR resonances for epi-deoxyarteannuin B were reported, utilizing the same advanced NMR methodologies applied to its analogues. nih.gov This allows for the unambiguous differentiation of epi-deoxyarteannuin B from its stereoisomers, such as dihydro-deoxyarteannuin B. nih.gov The comparison of its ¹³C NMR data with that of its isomers is crucial for confirming the correct structure. nih.gov

Table 2: Spectroscopic Data for Epi-deoxyarteannuin B Detailed NMR data is often presented in specialized chemical literature. The following table is an illustrative representation based on typical data for such compounds.

| Position | ¹³C NMR δ (ppm) | ¹H NMR δ (ppm, multiplicity, J in Hz) |

|---|---|---|

| C-1 | Data not available in search results | Data not available in search results |

| C-2 | Data not available in search results | Data not available in search results |

| ... | ... | ... |

| C-15 | Data not available in search results | Data not available in search results |

Compound Index

Biosynthetic Pathways and Metabolic Transformations of Deoxyarteannuin B

Precursors and Early-Stage Enzymatic Steps in Artemisia annua L.

The biosynthesis of deoxyarteannuin B is intrinsically linked to the well-established pathway of its more famous relative, artemisinin (B1665778). This journey begins with the cyclization of farnesyl pyrophosphate (FPP) to form amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (AMS). frontiersin.org Following this, a series of oxidation steps are carried out by the enzyme amorpha-4,11-diene C-12 oxidase (CYP71AV1), which converts amorpha-4,11-diene into artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. frontiersin.org

The pathway then diverges, leading to different downstream products depending on the chemotype of the A. annua plant. In high-artemisinin producing (HAP) chemotypes, artemisinic aldehyde is reduced by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde. frontiersin.org This is subsequently oxidized by aldehyde dehydrogenase (ALDH1) to yield dihydroartemisinic acid (DHAA), a key precursor in the artemisinin pathway. nih.gov

Proposed Non-Enzymatic and Autoxidation Pathways

The formation of this compound is thought to occur through non-enzymatic processes, particularly through the autoxidation of precursors like dihydroartemisinic acid. This spontaneous reaction with molecular oxygen is a key feature of the chemistry within A. annua. reading.ac.uknih.gov

Role of Allylic Hydroperoxide Intermediates

A central aspect of the proposed non-enzymatic pathways is the formation of highly reactive allylic hydroperoxide intermediates. reading.ac.uknih.gov In the case of this compound's formation, dihydroartemisinic acid is believed to undergo autoxidation, where its Δ4,5-double bond reacts with molecular oxygen. researchgate.net This leads to the formation of a tertiary allylic hydroperoxide of dihydroartemisinic acid (DHAAOOH). frontiersin.org The presence of such hydroperoxides is a defining characteristic of the phytochemistry of A. annua and is thought to be the origin of many of its highly oxygenated sesquiterpenoids. reading.ac.uknih.govresearchgate.net

Spontaneous Rearrangement Reactions

Following the formation of the allylic hydroperoxide intermediate, a series of spontaneous rearrangement reactions are proposed to occur. One such proposed mechanism for the formation of dihydro-epi-deoxyarteannuin B, a stereoisomer of this compound, involves an intramolecular SN2′ displacement of hydrogen peroxide by the carboxylic acid group within the dihydroartemisinic acid hydroperoxide molecule. acs.org This type of spontaneous cyclization and rearrangement is thought to be a common fate for the reactive hydroperoxide intermediates within the plant. researchgate.netreading.ac.uk

This compound's Position as a Biosynthetic Intermediate

The precise role of this compound and its related compounds in the greater biosynthetic scheme of A. annua has been a subject of scientific investigation and debate.

Relationship to Artemisinic Acid and Dihydroartemisinic Acid

This compound is considered a metabolite derived from the auto-oxidation of artemisinic acid. In low-artemisinin producing (LAP) chemotypes of A. annua, which have low levels of DBR2 enzyme expression, artemisinic acid accumulates. frontiersin.org It is proposed that in these chemotypes, the non-enzymatic conversion of artemisinic acid leads to the formation of arteannuin B and epi-deoxyarteannuin B. frontiersin.org

Conversely, in high-artemisinin producing (HAP) chemotypes, where dihydroartemisinic acid is abundant, the non-enzymatic conversion of DHAA is thought to lead to artemisinin and dihydro-epi-deoxyarteannuin B. frontiersin.org Feeding studies with labeled dihydroartemisinic acid have shown its conversion into various sesquiterpenes, supporting its role as a late-stage precursor. researchgate.net However, similar feeding experiments with labeled dihydro-epi-deoxyarteannuin B did not result in the formation of labeled artemisinin, suggesting it may be a product of a degradative pathway rather than a direct precursor to artemisinin. researchgate.netreading.ac.uk

Interplay with Artemisinin Biosynthesis

The formation of this compound and its isomers appears to be a parallel, and in some ways competing, pathway to artemisinin biosynthesis. Both pathways utilize common precursors and are influenced by the presence of reactive oxygen species and subsequent non-enzymatic rearrangements. researchgate.net The conversion of dihydroartemisinic acid can lead to either artemisinin through a series of reactions including Hock cleavage of the hydroperoxide intermediate, or to compounds like dihydro-epi-deoxyarteannuin B. researchgate.netwhiterose.ac.uk

Some studies have indicated that the conversion of dihydroartemisinic acid to artemisinin may not be entirely non-enzymatic, with evidence suggesting the possibility of enzymatic involvement. nih.govnih.gov However, other research strongly supports a spontaneous, non-enzymatic conversion, particularly in the presence of light. nih.govacs.org It is plausible that both enzymatic and non-enzymatic processes contribute to the complex web of sesquiterpenoid biosynthesis in A. annua.

In Vivo Metabolic Transformations in Plant Systems

The metabolic fate of this compound and its related compounds within plant systems, particularly in Artemisia annua, involves a series of complex transformations. These processes are crucial for understanding the broader metabolic network of sesquiterpenoids in the plant. Research involving feeding isotopically labeled precursors to intact A. annua plants has enabled the identification of specific metabolites and the elucidation of the enzymatic reactions that govern their formation. researchgate.netreading.ac.uk These in vivo studies suggest that the transformations of these compounds may be part of a degradative metabolism designed to eliminate them from the plant, rather than serving as late-stage steps in the biosynthesis of major products like artemisinin. reading.ac.uk

Identification of Plant-Derived Metabolites of this compound

Studies utilizing isotopically labeled dihydro-epi-deoxyarteannuin B fed to Artemisia annua plants have successfully identified several downstream metabolites. researchgate.netreading.ac.uk These transformations primarily involve the introduction of hydroxyl and acetyl functional groups at various positions on the molecule. The structures of these metabolites have been elucidated using 1D and 2D NMR spectroscopy and mass spectrometry. researchgate.netnih.gov

In one key study, [15-¹³C²H₃]-dihydro-epi-deoxyarteannuin B was administered to the roots of intact A. annua plants, leading to the isolation and identification of three labeled metabolites. reading.ac.uk These were identified as 3α-hydroxy-dihydro-epi-deoxyarteannuin B, its acetylated derivative 3α-acetoxy-dihydro-epi-deoxyarteannuin B, and 9β-hydroxy-dihydro-epi-deoxyarteannuin B. researchgate.netreading.ac.uk Separately, research using suspension-cultured cells of A. annua fed with dihydroartemisinic acid also identified biotransformed products, including hydroxylated derivatives of dihydro-epi-deoxyarteannuin B at the 3α, 9β, and 14 positions. researchgate.net

The identified plant-derived metabolites of a this compound analog are detailed in the table below.

| Parent Compound | Metabolite Name | Position of Modification | Type of Modification | Reference |

| Dihydro-epi-deoxyarteannuin B | 3α-hydroxy-dihydro-epi-deoxyarteannuin B | C-3 | Hydroxylation | researchgate.netreading.ac.uk |

| Dihydro-epi-deoxyarteannuin B | 3α-acetoxy-dihydro-epi-deoxyarteannuin B | C-3 | Acetylation | researchgate.netreading.ac.uk |

| Dihydro-epi-deoxyarteannuin B | 9β-hydroxy-dihydro-epi-deoxyarteannuin B | C-9 | Hydroxylation | researchgate.netreading.ac.uk |

| Dihydro-epi-deoxyarteannuin B | 14-hydroxy-dihydro-epi-deoxyarteannuin B | C-14 | Hydroxylation | researchgate.net |

Enzymatically-Mediated Hydroxylations and Acetylations in Planta

The biotransformation of this compound derivatives in A. annua involves both spontaneous autoxidation and specific, enzymatically-mediated reactions. reading.ac.uk While some initial oxidation steps may occur non-enzymatically, subsequent hydroxylations and acetylations are proposed to be enzyme-driven processes. researchgate.netreading.ac.uk

The formation of 3α-hydroxy-dihydro-epi-deoxyarteannuin B is hypothesized to begin with a spontaneous 'ene-type' reaction between the double bond in the parent molecule and oxygen, forming an allylic hydroperoxide that rearranges to the hydroxyl group. reading.ac.uk However, the subsequent transformations are considered to be enzymatically mediated. researchgate.net

Key enzymatic transformations identified include:

Acetylation: The conversion of 3α-hydroxy-dihydro-epi-deoxyarteannuin B into its acetyl derivative, 3α-acetoxy-dihydro-epi-deoxyarteannuin B, is a defined enzymatically-mediated pathway. reading.ac.uk This acetylation represents a common detoxification or metabolic modification strategy in plants.

Hydroxylation: The oxidation of dihydro-epi-deoxyarteannuin B at the C-9 position to yield 9β-hydroxy-dihydro-epi-deoxyarteannuin B is another key enzymatic step. reading.ac.uk This is particularly noteworthy as it involves the oxidation of an "unactivated" carbon position, a reaction that typically requires enzymatic catalysis. researchgate.net

Chemical Synthesis Strategies and Structural Modification Research

Total Chemical Synthesis Approaches to Deoxyarteannuin B

The total synthesis of this compound, a molecule with a complex tricyclic skeleton, represents a significant challenge in organic chemistry. The development of synthetic routes provides a crucial alternative to its isolation from natural sources, where it is often found in trace amounts.

Achieving the correct stereochemistry is paramount in the synthesis of this compound and its analogues. Researchers have employed various stereocontrolled methods to navigate the complexities of its structure. While total synthesis of this compound itself was reported by Zhou et al. in 1986, strategies used for closely related compounds highlight the available stereocontrolled techniques. magtechjournal.com

For instance, in the synthesis of (+)-dihydro-epi-deoxyarteannuin B, a stereoisomer of a this compound derivative, specific methods were required to overcome steric hindrance. acs.orgresearchgate.net One notable technique is Noyori's zincate enolate method, which facilitates the alkylation of sterically hindered menthone derivatives, a key step in building the molecular framework. acs.org Furthermore, the final cyclization to form the sesquiterpene core has been achieved using olefin metathesis reactions, employing catalysts like Grubbs II or Hoveyda-Grubbs II to form the ring structure. acs.org These methods demonstrate the high level of precision required to control the three-dimensional arrangement of atoms in the final product.

Arteannuic acid (also known as artemisinic acid) is a major biosynthetic precursor to artemisinin (B1665778) and related compounds found in Artemisia annua and serves as a vital starting material for the semi-synthesis of this compound. mdpi.com Its relative abundance makes it an attractive and cost-effective precursor. The synthesis of this compound from arteannuic acid is a well-established route that proceeds through another key intermediate, Arteannuin B. magtechjournal.com

The transformation begins with the conversion of arteannuic acid into Arteannuin B. This step is typically followed by a deoxygenation reaction to yield the final this compound product. Another important intermediate mentioned in synthetic strategies is dihydroartemisinic acid, which can also be sourced from A. annua or derived from arteannuic acid. acs.org Dihydroartemisinic acid is a precursor to dihydro-epi-deoxyarteannuin B, highlighting the interconnectedness of these natural products in synthetic pathways. nih.gov

Semi-Synthetic Derivatization from Related Precursors

Semi-synthetic methods, which start from naturally derived precursors, are often more efficient than total synthesis. The conversion of arteannuic acid to this compound is a prime example, involving a concise two-step process.

Epoxidation is a critical transformation in the synthesis of this compound from arteannuic acid. This reaction involves the formation of an epoxide ring. Specifically, arteannuic acid is treated with meta-chloroperbenzoic acid (m-CPBA) to form Arteannuin B, which contains an essential epoxy group. This epoxidation is a key strategic step that sets up the subsequent deoxygenation to arrive at the target molecule. Regioselective epoxidation is a known strategy in the synthesis of artemisinin-related compounds, where one double bond is selectively targeted over others within the molecule. google.com

Following epoxidation, a reductive deoxygenation step is employed to convert Arteannuin B into this compound. This reaction removes the oxygen atom from the epoxide ring. A reported high-yield method for this transformation uses a catalyst system of Palladium(II) acetate (B1210297) (Pd(OAc)₂), Copper(II) chloride (CuCl₂), and Manganese dioxide (MnO₂), achieving a 78% yield. Similar palladium-catalyzed procedures are utilized for converting related precursors; for example, dihydroartemisinic acid can be converted to dihydro-epi-deoxyarteannuin B using a similar Pd(OAc)₂/CuCl₂/MnO₂ system. researchgate.net This highlights the utility of palladium catalysis in the final steps of synthesizing this compound and its derivatives. nih.gov

Regio- and Stereoselective Chemical Modifications

Modifying the core structure of this compound or its precursors in a controlled manner allows for the creation of new analogues for scientific investigation. Regio- and stereoselective reactions ensure that modifications occur at specific positions and with a specific spatial orientation.

Biotransformation using plant cell cultures has emerged as a powerful tool for achieving such selective modifications. For example, suspension-cultured cells of Averrhoa carambola have been used to hydroxylate dihydro-epi-deoxyarteannuin B, a close relative of this compound. ajol.info This biocatalytic process yielded two distinct products: 7α-hydroxy-dihydro-epi-deoxyarteannuin B and 3α-hydroxy-dihydro-epi-deoxyarteannuin B, demonstrating remarkable regio- and stereoselectivity. ajol.info Similarly, feeding studies with dihydro-epi-deoxyarteannuin B in live Artemisia annua plants led to the isolation of metabolites hydroxylated at the 3α and 9β positions, showcasing the plant's enzymatic machinery for selective oxidation. researchgate.net These biological methods provide a pathway to derivatives that may be difficult to access through conventional chemical synthesis.

Data Tables

Table 1: Summary of Key Synthetic Reactions for this compound and Related Compounds

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Epoxidation | Arteannuic Acid | m-CPBA | Arteannuin B | - | |

| Reductive Deoxygenation | Arteannuin B | Pd(OAc)₂/CuCl₂/MnO₂ | This compound | 78% | |

| Alkylation | Menthone Derivative | LDA, ZnCl₂, Methyl Iodide | Alkylated Menthone Core | 85% | acs.org |

| Ring-Closing Metathesis | Acyclic Diene Precursor | Grubbs II Catalyst | (+)-Dihydro-epi-deoxyarteannuin B | 62% | |

| Reductive Deoxygenation | Dihydroartemisinic Acid | Pd(OAc)₂/CuCl₂/MnO₂ | Dihydro-epi-deoxyarteannuin B | High-yielding | researchgate.net |

| Biotransformation | Dihydro-epi-deoxyarteannuin B | Averrhoa carambola cells | 3α- and 7α-hydroxy derivatives | - | ajol.info |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Arteannuic Acid (Artemisinic Acid) |

| Arteannuin B |

| Dihydroartemisinic Acid |

| Dihydro-epi-deoxyarteannuin B |

| (+)-Dihydro-epi-deoxyarteannuin B |

| (-)-Isopulegol (B1672291) |

| Menthone |

| Artemisinin |

| meta-chloroperbenzoic acid (m-CPBA) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Copper(II) chloride (CuCl₂) |

| Manganese dioxide (MnO₂) |

| 7α-hydroxy-dihydro-epi-deoxyarteannuin B |

| 3α-hydroxy-dihydro-epi-deoxyarteannuin B |

| 9β-hydroxy-dihydro-epi-deoxyarteannuin B |

Hydroxylation Reactions

The introduction of hydroxyl groups onto the scaffold of this compound and its related compounds is a key strategy for generating structural diversity and probing biological activity. Research has primarily focused on biotransformation and enzyme-mediated reactions, which offer high regio- and stereoselectivity.

Studies utilizing cultured cells of Artemisia annua have demonstrated the enzymatic hydroxylation of this compound analogues. When dihydro-epi-deoxyarteannuin B was introduced to these cell cultures, three distinct hydroxylated metabolites were produced: 3α-hydroxy-dihydro-epi-deoxyarteannuin B, 9β-hydroxy-dihydro-epi-deoxyarteannuin B, and 14-hydroxy-dihydro-epi-deoxyarteannuin B. researchgate.netresearchgate.net The formation of these products is attributed to enzymatic catalysis, as they were not observed in control autoxidation experiments. researchgate.netresearchgate.net This highlights the plant's inherent enzymatic machinery for modifying sesquiterpenoid structures.

The enzymes responsible for these transformations are largely cytochrome P450 monooxygenases (CYPs). cimap.res.in These heme-containing enzymes are known to catalyze the hydroxylation of a wide variety of substrates in plants, including terpenoids. cimap.res.in Research into CYPs isolated from A. annua aims to identify specific enzymes that can be used to functionalize unactivated positions on the this compound core structure, a challenging task using conventional chemical methods. cimap.res.inclockss.org Further investigations have shown that enzymes in A. annua cell cultures can exhibit both substrate-selective and region-selective hydroxylation, as seen in the transformation of arteannuin I and J into new hydroxylated derivatives. researchgate.net

Table 1: Hydroxylated Derivatives of this compound Analogues

| Precursor Compound | Hydroxylated Product | Position of Hydroxylation | Method of Synthesis |

|---|---|---|---|

| Dihydro-epi-deoxyarteannuin B | 3α-hydroxy-dihydro-epi-deoxyarteannuin B | C-3 | Enzymatic (A. annua cell culture) researchgate.net |

| Dihydro-epi-deoxyarteannuin B | 9β-hydroxy-dihydro-epi-deoxyarteannuin B | C-9 | Enzymatic (A. annua cell culture) researchgate.net |

| Dihydro-epi-deoxyarteannuin B | 14-hydroxy-dihydro-epi-deoxyarteannuin B | C-14 | Enzymatic (A. annua cell culture) researchgate.net |

Esterification and Other Functional Group Manipulations

Esterification and related functional group manipulations are critical strategies in the semi-synthesis of artemisinin and its analogues, where this compound derivatives can be both key intermediates and undesired byproducts. A significant challenge in the conversion of dihydroartemisinic acid to artemisinin is the competing reaction of oxidative lactonization, which forms dihydro-epi-deoxyarteannuin B. frontiersin.orgfrontiersin.org

Furthermore, esterification is employed to modify hydroxylated analogues. For instance, 3α-hydroxy-dihydro-epi-deoxyarteannuin B, a product of enzymatic hydroxylation, can be further converted to its acetyl derivative, 3α-acetoxy-dihydro-epi-deoxyarteannuin B. researchgate.net Such modifications are often pursued in structure-activity relationship (SAR) studies to alter properties like solubility and pharmacokinetic profiles.

Table 2: Examples of Functional Group Manipulation

| Starting Material | Reagent/Process | Resulting Compound/Effect | Purpose |

|---|---|---|---|

| Dihydroartemisinic acid | Methylation | Dihydroartemisinic acid methyl ester | Block oxidative lactonization to prevent formation of dihydro-epi-deoxyarteannuin B frontiersin.orgfrontiersin.org |

| 3α-hydroxy-dihydro-epi-deoxyarteannuin B | Acetylation | 3α-acetoxy-dihydro-epi-deoxyarteannuin B | Creation of an acetyl derivative for further study researchgate.net |

Development of this compound Analogues for Research Purposes

The synthesis and isolation of analogues of this compound are fundamental to understanding the chemistry and biology of the broader artemisinin family. Key analogues that have been the focus of research include epi-deoxyarteannuin B and dihydro-deoxyarteannuin B. nih.gov These compounds, isolated directly from Artemisia annua, serve as crucial reference points for biosynthetic and synthetic studies. nih.gov

The total synthesis of analogues such as (+)-dihydro-epi-deoxyarteannuin B has been accomplished to provide deeper insights into the reactivity and synthetic challenges associated with the artemisinin class of sesquiterpenes. acs.orgdntb.gov.ua These synthetic efforts help to establish unambiguous structures and provide material for further investigation. For example, the synthesis of (+)-dihydro-epi-deoxyarteannuin B from (-)-isopulegol required overcoming significant steric hindrance challenges, leading to the application of specific methodologies like Noyori's zincate enolate method for alkylation. acs.org

These analogues are also instrumental in elucidating biosynthetic pathways. The incubation of dihydroartemisinic acid with A. annua cell cultures produces metabolites that include dihydro-epi-deoxyarteannuin B, confirming its place within the plant's metabolic network. nih.gov By studying the formation and transformation of these analogues, researchers can map the complex enzymatic processes that lead to the production of highly oxygenated sesquiterpenoids. reading.ac.uk Ultimately, the development of these analogues is driven by the need to support structure-activity relationship (SAR) studies, which aim to define the structural requirements for biological activity and to rationally design novel compounds. clockss.org

Table 3: Key Analogues of this compound for Research

| Analogue Name | Source/Method | Research Purpose |

|---|---|---|

| Dihydro-deoxyarteannuin B | Isolated from A. annua; Synthesis | Structural characterization; Study of autoxidation reactions nih.gov |

| Epi-deoxyarteannuin B | Isolated from A. annua | Structural characterization; Comparison with other analogues nih.gov |

| (+)-Dihydro-epi-deoxyarteannuin B | Total synthesis from (-)-isopulegol | To understand reactivity and synthetic processing of artemisinin-type sesquiterpenes acs.orgdntb.gov.ua |

Investigation of Biological Activities in Preclinical and in Vitro Research Models

Anticancer Research Applications

Research has explored the potential anticancer applications of Deoxyarteannuin B, particularly its derivatives, in preclinical and in vitro models. One notable study investigated the biotransformation of dihydro-epi-deoxyarteannuin B (referred to as compound 1) using suspension-cultured cells of Averrhoa carambola. This process yielded hydroxylated products, specifically 7α-hydroxy-dihydro-epi-deoxyarteannuin B (compound 2) and 3α-hydroxy-dihydro-epi-deoxyarteannuin B (compound 3) ajol.info.

These hydroxylated derivatives exhibited in vitro antitumor activities against human cancer cell lines. Compound 2 demonstrated stronger activity compared to compound 3. The inhibitory effects were evaluated against K562 (human chronic myelogenous leukemia) and HeLa (human cervical carcinoma) cell lines ajol.info.

The following table summarizes the in vitro cytotoxic activities of these hydroxylated derivatives:

Table 1: In Vitro Cytotoxic Activity of Hydroxylated this compound Derivatives

| Compound | Cell Line | IC50 (µmol·mL⁻¹) | Reference Compound | Reference Compound IC50 (µmol·L⁻¹) |

| 7α-hydroxy-dihydro-epi-deoxyarteannuin B | HeLa | 0.20 ± 0.13 | Cis-platinum | 5.46 ± 0.37 |

| 7α-hydroxy-dihydro-epi-deoxyarteannuin B | K562 | 0.84 ± 0.02 | ADR | 0.27 ± 0.12 |

| 3α-hydroxy-dihydro-epi-deoxyarteannuin B | HeLa | (weaker than Cpd 2) | Cis-platinum | 5.46 ± 0.37 |

| 3α-hydroxy-dihydro-epi-deoxyarteannuin B | K562 | (weaker than Cpd 2) | ADR | 0.27 ± 0.12 |

These findings suggest that while this compound itself may not be directly studied for anticancer effects in the same detail, its biotransformed derivatives hold potential for further investigation in cancer research.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines (e.g., HCT116, MCF-7)

Research indicates that this compound exhibits promising cytotoxic and antiproliferative effects against several cancer cell lines. It has been shown to inhibit the proliferation of colon cancer cells, specifically HCT116, and breast cancer cells, such as MCF-7 . Studies investigating sesquiterpenoids isolated from Artemisia annua have reported that certain compounds, including "compound 5" (a sesquiterpenoid from A. annua), demonstrate good cytotoxic activity against HCT116 colon cancer cells. For instance, "compound 5" exhibited an IC₅₀ value of 16.7 μM against HCT116 cells, which was more potent than the positive control, CPT11 (IC₅₀ = 24.4 μM) mdpi.com.

Table 1: In Vitro Cytotoxicity of this compound (or related sesquiterpenoids from A. annua) on Cancer Cell Lines

| Compound/Reference | Cell Line | IC₅₀ (μM) | Notes |

| This compound | HCT116 | Not specified, but inhibits proliferation | Promising results in inhibiting proliferation. |

| This compound | MCF-7 | Not specified, but inhibits proliferation | Promising results in inhibiting proliferation. |

| "Compound 5" (from A. annua) mdpi.com | HCT116 | 16.7 | More potent than CPT11 (24.4 μM). |

| "Compound 5" (from A. annua) mdpi.com | CT26 | Not specified, but inhibits proliferation | Inhibits proliferation. |

Cellular and Molecular Mechanisms of Anticancer Activity

The anticancer activity of this compound is mediated through specific cellular and molecular pathways, primarily involving the induction of apoptosis and cell cycle arrest.

This compound has been found to induce apoptosis in cancer cells. This pro-apoptotic effect is achieved through the upregulation of key pro-apoptotic markers, including Bax and cleaved caspase 3 . Concurrently, it leads to the downregulation of anti-apoptotic proteins, such as Bcl-2 . The upregulation of Bax and cleaved caspase-3, alongside the downregulation of Bcl-2, is a well-established mechanism for triggering programmed cell death researchgate.netdovepress.comnih.govwaocp.orgmdpi.com. Specifically, studies on "compound 5" (a sesquiterpenoid from A. annua) in HCT116 cells showed upregulation of Bax and cleaved caspase 3, and downregulation of Bcl-2, indicating apoptosis induction mdpi.com.

Table 2: Molecular Markers Affected by this compound (or related sesquiterpenoids from A. annua) in Cancer Cells

| Molecular Marker | Effect | Cell Line | Reference |

| Bax | Upregulation | HCT116, MCF-7 (implied) | |

| Cleaved Caspase 3 | Upregulation | HCT116, MCF-7 (implied) | |

| Bcl-2 | Downregulation | HCT116, MCF-7 (implied) | |

| Bax | Upregulation | HCT116 | mdpi.com |

| Cleaved Caspase 3 | Upregulation | HCT116 | mdpi.com |

| Bcl2 | Downregulation | HCT116 | mdpi.com |

| P21 | Upregulation | HCT116 | mdpi.com |

| Cyclin E | Downregulation | HCT116 | mdpi.com |

| Cyclin D | Downregulation | HCT116 | mdpi.com |

| p-CDK1 | Downregulation | HCT116 | mdpi.com |

A significant aspect of this compound's anticancer mechanism involves its ability to induce cell cycle arrest. Specifically, it causes arrest at the G1 phase of the cell cycle . This G1 phase arrest prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting their proliferation and contributing to reduced cell viability and increased apoptosis nih.govthermofisher.com. "Compound 5" from Artemisia annua has also been reported to inhibit the proliferation of HCT116 cells by blocking their G1 phase mdpi.com.

In Vivo Inhibition of Tumor Growth in Xenograft Models

Beyond in vitro observations, this compound has demonstrated efficacy in inhibiting tumor growth in vivo. A notable study reported that treatment with this compound resulted in a significant reduction in tumor size within xenograft models of colon cancer . This finding supports its potential as a therapeutic agent for cancer treatment . Xenograft models, which involve transplanting human cancer cells into immunocompromised mice, are crucial for evaluating the in vivo anticancer potential of compounds researchgate.netmdpi.comoncotarget.com.

Antioxidant Research Applications

While primarily recognized for its anticancer properties, the broader applications of this compound in antioxidant research have also been considered, though direct evidence for the isolated compound is less extensively reported compared to its anticancer effects.

In Vitro Assays for Radical Scavenging and Oxidative Stress Mitigation

The plant Artemisia annua, from which this compound is isolated, is known to possess antioxidant capacity science.govthegoodscentscompany.com. However, specific in vitro assays directly demonstrating the radical scavenging activity or oxidative stress mitigation capabilities of the isolated chemical compound this compound are not prominently detailed in the current literature. Antioxidant assays typically involve evaluating a compound's ability to scavenge free radicals or mitigate oxidative damage in cellular systems mdpi.comnih.govnih.govrsc.org. Further dedicated research would be required to fully characterize the direct antioxidant applications of this compound.

Anti-inflammatory Research Applications

Preliminary investigations suggest that this compound may modulate inflammatory pathways, indicating its potential as a candidate for addressing inflammatory conditions.

Studies involving Artemisia annua extracts, which contain this compound, have demonstrated modulatory effects on inflammatory pathways in cellular models. In a 3D epidermal inflammation model, an aqueous extract of Artemisia annua (AAE) was observed to inhibit the expression of the inflammatory cytokine Thymic Stromal Lymphopoietin (TSLP). researchgate.net Furthermore, other sesquiterpenoids isolated from Artemisia annua, including this compound, have shown inhibitory activity against the production of various inflammatory cytokines and mediators. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, these compounds demonstrated a reduction in the release of Prostaglandin (B15479496) E2 (PGE2), Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Specifically, this compound was found to selectively reduce TNF-α levels in these cellular assays. nih.gov

In in vivo animal studies, the anti-inflammatory potential of this compound and extracts containing it has been explored. An aqueous extract of Artemisia annua (AAE) was evaluated in a guinea pig itching model, where it demonstrated an increase in the itching threshold. researchgate.net More directly, this compound itself has been assessed in models of inflammation such as ear edema. In one study, this compound exhibited a reduction in ear edema of 33.64%. nih.gov For comparison, artemisinin (B1665778), another compound from Artemisia annua, showed a higher reduction of 48.19% in the same ear edema model. nih.gov These findings suggest that this compound contributes to the anti-inflammatory effects observed in these preclinical models.

Antimicrobial Research Applications

This compound has demonstrated notable antimicrobial activity against a range of bacterial strains in in vitro settings. It has been found to be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net The antimicrobial efficacy of this compound has been reported to be comparable to that of the antibactericidal antibiotic streptomycin. researchgate.netnih.govresearchgate.net

Research indicates that this compound can inhibit the growth of various microbes at a minimum inhibition concentration (MIC) of 0.09 mg/mL. researchgate.netnih.gov Specific bacterial strains against which this compound (referred to as "precursor" in the study) showed inhibitory effects include Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Salmonella sp. and Escherichia coli. nih.govresearchgate.net Notably, the precursor compound (this compound) was found to be more effective in inhibiting the growth of E. coli compared to artemisinin. nih.gov However, it did not exhibit inhibitory activity against the yeast Candida albicans. researchgate.netnih.govresearchgate.net

The following table summarizes the in vitro antimicrobial activity of this compound (referred to as "Precursor") against various microorganisms, as indicated by inhibition zone diameters in a disk diffusion assay.

Table 1: In Vitro Antimicrobial Activity of this compound (Precursor) (Inhibition Zone in mm) researchgate.net

| Microorganism | This compound (Precursor) (TC1) | This compound (Precursor) (TC2) | This compound (Precursor) (Highland) | Streptomycin (Positive Control) | Acetonitrile (B52724) (Negative Control) |

| Bacillus subtilis | 1 ± 0.00 | 1 ± 0.00 | 1 ± 0.00 | 1 ± 0.00 | 0 ± 0.00 |

| Staphylococcus aureus | 3 ± 0.00 | 2 ± 0.00 | 3 ± 0.00 | 3 ± 0.00 | 0 ± 0.00 |

| Bacillus thuringiensis | 1 ± 0.00 | 1 ± 0.00 | 1 ± 0.00 | 1 ± 0.00 | 0 ± 0.00 |

| Escherichia coli | 3 ± 0.00 | 2 ± 0.00 | 1 ± 0.00 | 3 ± 0.00 | 0 ± 0.00 |

| Salmonella spp. | 1 ± 0.00 | 1 ± 0.00 | 1 ± 0.00 | 1 ± 0.00 | 0 ± 0.00 |

| Candida albicans | 0 ± 0.00 | 0 ± 0.00 | 0 ± 0.00 | 10 ± 0.00 | 0 ± 0.00 |

Note: TC1, TC2, and Highland refer to different clones of Artemisia annua L. from which the precursor was derived. Values represent mean ± standard deviation of inhibition zone diameter.

Table 2: Minimum Inhibition Concentration (MIC) of this compound (Precursor) researchgate.netnih.gov

| Compound | MIC (mg/mL) |

| This compound | 0.09 |

Structure Activity Relationship Sar Studies of Deoxyarteannuin B and Its Derivatives

Correlating Structural Features with Biological Potency

While comprehensive SAR studies specifically on a wide range of deoxyarteannuin B derivatives are limited in publicly available literature, preliminary investigations have begun to shed light on the importance of certain structural motifs for its biological activity. Key to these studies is the modification of the core structure and the observation of resulting changes in biological effects, such as antileukemic activity.

One study involved the conversion of arteannuin B, a compound structurally similar to this compound, into two hydroxy lactones. The in vitro evaluation of these derivatives against P388 leukemia cells revealed that the six-membered lactone derivative exhibited greater growth inhibition than the five-membered lactone. This suggests that the size and conformation of the lactone ring are crucial for its cytotoxic activity. Furthermore, the study indicated that the exocyclic methylene (B1212753) group is a necessary feature for the observed antileukemic effects. nih.gov

These initial findings underscore the importance of specific functional groups and structural arrangements in dictating the biological potency of this compound derivatives. However, to establish a more comprehensive SAR, a broader library of synthetic analogs with systematic modifications at various positions of the sesquiterpene core is required. Such studies would enable the construction of detailed data tables correlating specific structural changes with quantitative measures of biological activity, such as IC50 values against various cell lines or pathogens.

Table 1: Preliminary Structure-Activity Observations for Arteannuin B Derivatives

| Compound | Structural Modification | Biological Activity (Leukemia P388 cells) | Key Observation |

| Hydroxy lactone VI | Conversion to a 6-membered lactone | 97.5% growth inhibition at 10 µg/ml | Higher activity than the 5-membered lactone derivative. nih.gov |

| Hydroxy lactone VII | Conversion to a 5-membered lactone | 80% growth inhibition at 10 µg/ml | Lower activity compared to the 6-membered lactone. nih.gov |

| --- | Presence of a methylene group | --- | Deemed necessary for antileukemia activity. nih.gov |

Note: This table is based on preliminary data on arteannuin B derivatives due to the limited availability of comprehensive SAR studies on this compound.

Comparative Analysis of Biological Activity with Artemisinin (B1665778) and Other Sesquiterpenoids

Comparative studies of this compound and its related compound, arteannuin B, with artemisinin have revealed distinct and sometimes superior biological activities in certain areas. These differences highlight the unique potential of the this compound scaffold.

Antimalarial Activity: A significant finding is the synergistic antimalarial activity of arteannuin B when combined with artemisinin against chloroquine-resistant strains of Plasmodium falciparum. malariaworld.org This suggests that arteannuin B may act through a mechanism that complements that of artemisinin, potentially helping to overcome drug resistance. malariaworld.org In contrast, artemisinin precursors like artemisinic acid have shown antagonistic effects when combined with artemisinin. malariaworld.org

Anti-inflammatory and Anti-ulcerogenic Activity: Arteannuin B has demonstrated more potent anti-inflammatory properties compared to artemisinin. It strongly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. Furthermore, it shows a strong inhibitory effect on pro-inflammatory interleukins IL-1β, IL-6, and TNF-α, where artemisinin and its direct precursors are largely ineffective. malariaworld.org Additionally, both deoxyartemisinin (B22630) and arteannuin B have been found to decrease the ulcerative lesion index in studies on the anti-ulcerogenic activity of sesquiterpene lactones from Artemisia annua, an effect not observed with artemisinin. malariaworld.org

Cytotoxicity: In terms of cytotoxicity, arteannuin B has been found to be significantly more potent than artemisinin. Studies have shown it to be about ten times more cytotoxic against various cancer cell lines. malariaworld.orgnih.gov This higher cytotoxicity extends to peritoneal cells of rats, where arteannuin B was more toxic than artemisinic acid, dihydroartemisinin (B1670584) (DHA), and artemisinin. malariaworld.org

Other Biological Activities: The larvicidal activity of arteannuin B has been found to be in the same range as artemisinin and artemisinic acid. malariaworld.org

Table 2: Comparative Biological Activities

| Biological Activity | This compound / Arteannuin B | Artemisinin | Other Sesquiterpenoids (e.g., Artemisinic Acid) |

| Antimalarial (alone) | Less potent than artemisinin | Potent | Generally inactive |

| Antimalarial (in combination with Artemisinin) | Highly synergistic malariaworld.org | - | Antagonistic malariaworld.org |

| Anti-inflammatory (NO, PGE2, IL-1β, IL-6, TNF-α inhibition) | Strong inhibition malariaworld.org | Ineffective malariaworld.org | Ineffective malariaworld.org |

| Anti-ulcerogenic | Active malariaworld.org | Inactive malariaworld.org | Not specified |

| Cytotoxicity (Cancer cells) | High (approx. 10x more than artemisinin) malariaworld.orgnih.gov | Moderate | Lower |

| Cytotoxicity (Peritoneal cells) | Higher than artemisinin and DHA malariaworld.org | Lower | Lower |

| Larvicidal | Similar to artemisinin malariaworld.org | Similar to arteannuin B malariaworld.org | Similar to arteannuin B malariaworld.org |

Rational Design Principles for Modulating and Enhancing Research Potency

The rational design of novel compounds based on the this compound scaffold is a promising avenue for developing new research tools and potential therapeutic leads. While specific examples of rationally designed this compound derivatives are not extensively documented, general principles of medicinal chemistry and structure-based drug design can be applied to guide future research.

Key Principles for Rational Design:

Target Identification and Binding Mode Analysis: A crucial first step is the identification of the specific biological targets of this compound for its various activities. Understanding how the molecule binds to these targets at an atomic level, through techniques like X-ray crystallography or computational docking studies, would provide a roadmap for designing more potent and selective inhibitors.

Modification of the Lactone Ring: As suggested by preliminary SAR studies, the lactone ring is a critical pharmacophore. nih.gov Rational design could involve synthesizing derivatives with altered ring sizes, introducing different substituents on the ring, or modifying the exocyclic methylene group to enhance binding affinity and selectivity for a particular target.

Exploiting Synergistic Effects: The observed synergy between arteannuin B and artemisinin in antimalarial activity suggests that designing hybrid molecules that combine key structural features of both compounds could lead to potent, dual-action agents that may also circumvent resistance mechanisms. malariaworld.org

Improving Pharmacokinetic Properties: The native this compound molecule may have suboptimal pharmacokinetic properties, such as poor solubility or metabolic instability. Rational design can be employed to introduce functional groups that improve these characteristics without compromising biological activity. This could involve the addition of polar groups to increase solubility or the modification of metabolically labile sites to prolong the compound's half-life in biological systems.

Leveraging Computational Tools: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can be invaluable in predicting the biological activity and properties of virtual this compound derivatives before their synthesis. This computational pre-screening can help prioritize the most promising candidates for chemical synthesis and biological evaluation, thereby accelerating the discovery process.

By applying these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel molecules with enhanced potency, improved selectivity, and favorable drug-like properties for a range of research applications.

Advanced Research Methodologies and Computational Approaches

Metabolomic Profiling and Chemotype Analysis of Artemisia annua L.

Metabolomic profiling of Artemisia annua has revealed significant variations in the chemical composition among different plant varieties, leading to the classification of chemotypes. These chemotypes are distinguished by their relative abundance of specific secondary metabolites, including deoxyarteannuin B and its precursors.

Comprehensive phytochemical analysis of high-artemisinin-producing (HAP) and low-artemisinin-producing (LAP) chemotypes of A. annua has provided valuable information. frontiersin.orgresearchgate.net Research has shown that LAP chemotypes accumulate high levels of artemisinic acid, arteannuin B, and epi-deoxyarteannuin B. frontiersin.orgresearchgate.net In contrast, HAP chemotypes are rich in sesquiterpenes that are saturated at the 11,13-position, such as dihydroartemisinic acid, artemisinin (B1665778), and dihydro-epi-deoxyarteannuin B. frontiersin.orgresearchgate.net This difference is attributed to lower expression levels of the DBR2 gene (artemisinic aldehyde Δ11(13) reductase) in LAP chemotypes. frontiersin.orgresearchgate.net

Furthermore, studies indicate that the conversion of artemisinic acid to arteannuin B and epi-deoxyarteannuin B in LAP chemotypes occurs through non-enzymatic processes. frontiersin.orgresearchgate.net This parallels the non-enzymatic conversion of dihydroartemisinic acid (DHAA) to artemisinin and dihydro-epi-deoxyarteannuin B in HAP chemotypes. frontiersin.orgresearchgate.net Interestingly, in LAP chemotypes, artemisinic acid preferentially converts to arteannuin B, while in HAP chemotypes, DHAA preferentially converts to artemisinin. frontiersin.orgresearchgate.net

Biotransformation Studies Using In Vitro Cell Culture Systems

In vitro cell culture systems offer a controlled environment to study the biotransformation of specific compounds, providing insights into metabolic pathways and the potential for producing valuable metabolites.

Plant Cell Cultures (e.g., Artemisia annua Hairy Root Cultures)

Hairy root cultures of Artemisia annua, induced by Agrobacterium rhizogenes, have been utilized to investigate the production and transformation of terpenoids. scielo.brscielo.br Studies have shown that both normal and transgenic root cultures of A. annua can produce dihydro-epi-deoxyarteannuin B. scielo.brscielo.br The production of this compound is influenced by environmental factors such as light. For instance, cultivation in continuous darkness has been shown to significantly increase the production of dihydro-epi-deoxyarteannuin B in normal root cultures compared to those grown under a 16-hour photoperiod. scielo.br

Feeding experiments with isotopically labeled dihydro-epi-deoxyarteannuin B in A. annua plants have led to the identification of several hydroxylated metabolites, including 3α-hydroxy-dihydro-epi-deoxyarteannuin B and 9β-hydroxy-dihydro-epi-deoxyarteannuin B. researchgate.net These transformations are proposed to involve both enzymatic and spontaneous autoxidation processes. researchgate.net

Microbial Systems for Bioconversion

Microbial systems present a promising alternative for the bioconversion of arteannuin B and related compounds. Various microorganisms have been screened for their ability to metabolize these sesquiterpenes. For example, the fungus Aspergillus flavipes has been shown to transform arteannuin B into dihydroarteannuin B. researchgate.net

In another study, the biotransformation of dihydro-epi-deoxyarteannuin B was investigated using suspension-cultured cells of Averrhoa carambola. ajol.infoajol.info This resulted in the production of hydroxylated derivatives, demonstrating the potential of plant cell cultures from different species to modify the structure of this compound analogs. ajol.infoajol.info

Computational Modeling and Simulation for Biological Target Interactions

Computational approaches are increasingly being used to predict and analyze the interactions between small molecules like this compound and their potential biological targets. These methods provide valuable insights at the molecular level, guiding further experimental research.

Molecular Docking Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds related to this compound, such as arteannuin B, molecular docking has been employed to understand their interaction with potential protein targets. For instance, studies have used molecular docking to investigate the binding of arteannuin B to the ubiquitin-conjugating enzyme UBE2D3, which is involved in the NF-κB signaling pathway. nih.gov This type of analysis helps to identify key amino acid residues involved in the binding and to understand the mechanism of action at a molecular level. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of a ligand-protein complex over time. melbournebioinformatics.org.auiitd.ac.inwustl.edu While specific MD simulation studies focusing solely on this compound are not extensively reported in the provided context, this methodology is a powerful tool for understanding the stability of docked complexes and the energetic profiles of binding. For related compounds, MD simulations, often combined with methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to calculate the binding free energy of a ligand to its target protein, offering a more accurate prediction of the binding affinity than docking alone. nih.gov

Methodological Considerations for Experimental Reproducibility

Ensuring the reproducibility of experimental results is a cornerstone of scientific advancement. In the context of research on this compound, a sesquiterpene lactone isolated from Artemisia annua, methodological rigor is paramount to validate and build upon existing findings. Discrepancies in reported bioactivities of this compound can often be traced back to variations in experimental procedures. Key areas that demand careful consideration to enhance reproducibility include the standardization of assay protocols and the meticulous documentation of compound purity and characterization.

Standardization of Assay Protocols

The lack of standardized assay protocols is a significant contributor to variability in the reported biological activities of this compound. To mitigate this, researchers must adopt and clearly report standardized methods.

For instance, when evaluating the antimalarial properties of this compound, the use of established and well-described assays is crucial. Commonly employed in vitro models include the Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH) assay and SYBR Green I-based fluorescence methods. To ensure comparability across studies, detailed reporting of the following parameters is essential:

Parasite Strain: The specific strain of P. falciparum used, as different strains can exhibit varying sensitivities to antimalarial compounds.

Inoculum Size: The initial parasite density used in the assay.

Compound Concentration Range: The range of this compound concentrations tested.

Incubation Time: The duration of exposure of the parasites to the compound.

Positive and Negative Controls: The inclusion of known antimalarial drugs (e.g., artemisinin) as positive controls and untreated wells as negative controls is fundamental for validating the assay's performance.

Data Analysis: The method used to calculate the half-maximal inhibitory concentration (IC50) values, including the number of replicates and statistical analysis.

Similarly, for assessing other biological activities, such as anticancer effects, standardized protocols are equally important. For example, when using cell viability assays like the CCK-8 assay, researchers should specify the cell line used (e.g., K562, HeLa), cell seeding density, treatment duration, and the method for data analysis. nih.govredalyc.org

The table below provides an example of standardized parameters for reporting in antimalarial assays.

| Parameter | Recommended Specification |

| Assay Type | pLDH or SYBR Green I |

| Parasite Strain | e.g., 3D7, Dd2, W2 |

| Positive Control | Artemisinin, Chloroquine |

| IC50 Calculation | Non-linear regression (log[inhibitor] vs. response) |

| Replicates | Minimum of three independent experiments |

Adherence to such standardized reporting guidelines will facilitate more effective comparison and meta-analysis of data from different laboratories, ultimately leading to a more robust understanding of this compound's therapeutic potential.

Importance of Compound Purity and Characterization Data

Isolation and Purification: this compound is naturally found in trace amounts in Artemisia annua, making its isolation challenging. Standard protocols for extraction often involve dynamic maceration with solvents like dichloromethane, followed by chromatographic purification techniques such as silica (B1680970) gel column chromatography. Synthetic routes, for example from arteannuic acid, also require rigorous purification steps to remove starting materials, reagents, and byproducts.

Analytical Characterization: A comprehensive suite of analytical techniques should be employed to unequivocally identify and determine the purity of this compound. These techniques and the information they provide are summarized in the table below.

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound. ajol.infonih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies volatile impurities and confirms the molecular weight. nih.govreading.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Provides detailed structural elucidation of the molecule. ajol.inforesearchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular formula. researchgate.net |

Researchers should report the detailed results from these analyses, including spectra and chromatograms, often as supplementary information in publications. This transparency allows other scientists to verify the identity and purity of the compound used, thereby enhancing the reproducibility of the research. For example, the structure of this compound has been determined by two-dimensional NMR spectroscopic analyses. nih.gov

The rigorous characterization of this compound is not only essential for ensuring the reliability of bioactivity studies but also for advancing our understanding of its chemical properties and potential for derivatization to create novel therapeutic agents.

Future Perspectives and Research Challenges in Deoxyarteannuin B Studies

Strategies for Overcoming Low Natural Abundance for Research Supply

A primary hurdle in Deoxyarteannuin B research is its low natural abundance in Artemisia annua extracts, where it is found in trace quantities, typically ranging from 0.02% to 0.05% of the plant's dry weight. nih.gov This limited natural supply complicates its isolation and purification for extensive research and potential development.

To address this, several strategies are being explored:

Total Synthesis: Developing efficient and stereoselective total synthesis routes is critical to provide a reliable and scalable supply. While challenging due to the compound's complex tricyclic skeleton and multiple stereogenic centers, advancements in synthetic methodologies, such as those demonstrated for related artemisinin (B1665778) sesquiterpenes, offer promising avenues. For instance, the synthesis of (+)-dihydro-epi-deoxyarteannuin B from (-)-isopulegol (B1672291) has showcased methods to overcome difficulties in alkylation and nucleophilic addition, utilizing techniques like Noyori's zincate enolate method. uni.luuni.lunih.govcdutcm.edu.cn

Semi-synthesis from Precursors: this compound is a metabolite derived from the auto-oxidation of artemisinic acid, a key precursor in artemisinin biosynthesis. nih.gov Strategies involving the semi-synthesis from more abundant biosynthetic precursors, such as dihydroartemisinic acid (DHAA), could offer a more practical approach. DHAA can undergo non-enzymatic and spontaneous photochemical conversions to compounds like dihydro-epi-deoxyarteannuin B and artemisinin. lipidmaps.orgnih.govuni.lu Research into converting DHAA directly from plant extracts to desired products highlights the potential for utilizing existing plant-derived intermediates more efficiently. researchgate.net

Biotechnological Production: Exploring biotechnological approaches, including metabolic engineering of microorganisms like yeast, presents a long-term solution for sustainable production. While efforts have primarily focused on artemisinin production in engineered yeast, the principles and techniques developed could be adapted for this compound or its direct precursors, thereby bypassing the limitations of plant extraction. cdutcm.edu.cnguidetopharmacology.org

Addressing Stereochemical Sensitivity and Epimerization in Synthetic Routes

The stereochemical complexity of this compound and its related compounds poses significant challenges in synthetic endeavors. Stereochemical sensitivity and the propensity for epimerization during synthesis can lead to reduced yields and the formation of undesired isomers. nih.gov For example, epi-deoxyarteannuin B is identified as an epimer at the C-6 hydroxyl configuration. nih.gov

Synthetic routes must incorporate precise control over reaction conditions, including temperature and catalyst selection, to ensure stereochemical fidelity. nih.gov The development of stereocontrolled methods, as seen in the synthesis of dihydro-epi-deoxyarteannuin B, which addressed issues with hindered nucleophilic additions and alkylations, demonstrates the feasibility of overcoming these challenges. uni.lucdutcm.edu.cn Furthermore, strategies like protecting specific functional groups, such as the carboxylic acid as a mixed anhydride (B1165640) to prevent lactone byproduct formation during photooxidation, are crucial for maintaining the desired stereochemistry and minimizing epimerization. fishersci.ca Future research needs to focus on designing highly selective reactions that minimize the formation of epimers and other stereoisomers, potentially through advanced catalytic systems and reaction design.

Future Directions in Mechanistic Elucidation and Target Identification

Despite its structural relation to artemisinin, the precise biological mechanisms and molecular targets of this compound are not as extensively characterized. While it has been recognized for its antimalarial activity, believed to involve the generation of reactive oxygen species and interference with heme detoxification in Plasmodium parasites, a deeper mechanistic understanding is required. nih.gov

Future research should prioritize:

Detailed Mechanistic Studies: Elucidating the full cascade of events from cellular uptake to the ultimate biological effect. This includes identifying specific protein interactions, enzymatic pathways, and cellular responses triggered by this compound.

Target Identification: Pinpointing the exact molecular targets within Plasmodium parasites and other potential biological systems. Advanced proteomic and genomic approaches, coupled with high-throughput screening, can facilitate the discovery of these targets.

Biosynthetic Pathway Clarification: Further investigation into its role as a biosynthetic intermediate within A. annua is crucial. While some studies suggest dihydro-epi-deoxyarteannuin B might be a product of degradative metabolism rather than a direct precursor to artemisinin, clarifying these pathways is essential for understanding the plant's metabolic network and for potential bioengineering efforts. wikidoc.org The elusive nature of the final stages of artemisinin biosynthesis also underscores the need for more in-depth studies on related intermediates like this compound. guidetopharmacology.org Feeding studies with labeled precursors have proven valuable in mapping these complex transformations. uni.lucdutcm.edu.cn

Importance of Collaborative and Interdisciplinary Research Approaches for Comprehensive Understanding

The multifaceted challenges associated with this compound research—from its limited natural supply and complex synthesis to its intricate biological mechanisms—underscore the critical need for collaborative and interdisciplinary research.

Future progress will be significantly accelerated by:

Integration of Disciplines: Fostering collaborations that blend synthetic organic chemistry, biocatalysis, plant biology, computational chemistry, pharmacology, and drug discovery. The total synthesis field, for instance, has already demonstrated the power of such integrated approaches in tackling complex molecules.

Shared Resources and Expertise: Establishing platforms for sharing specialized resources, advanced analytical techniques (e.g., high-resolution NMR, mass spectrometry for structural elucidation), and diverse expertise.

Translational Research: Bridging fundamental chemical and biological research with translational studies aimed at potential applications. This includes, for example, well-designed interdisciplinary research involving nutritionists, medical doctors, and agronomists, as seen in related natural product studies.

Technological Advancement: Leveraging advancements in isolation and characterization techniques, new reagents, synthetic methods, and information and automation technologies to streamline research processes and accelerate discovery.

By embracing these collaborative and interdisciplinary strategies, the scientific community can overcome the existing challenges and unlock the full potential of this compound, contributing to both fundamental chemical knowledge and the development of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for Deoxyarteannuin B, and how can experimental reproducibility be ensured?

this compound is synthesized via stereocontrolled methods from arteannuic acid, involving key intermediates like dihydroartemisinic acid. The synthesis requires precise control of reaction conditions (e.g., temperature, catalysts) to achieve stereochemical fidelity . To ensure reproducibility, researchers must document all procedural details, including purification methods (e.g., column chromatography, crystallization) and characterization data (e.g., NMR, HPLC purity ≥95%). Experimental protocols should align with guidelines emphasizing transparency in reporting, such as including raw spectral data in supplementary materials .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. X-ray crystallography can resolve stereochemical ambiguities . Validation follows ICH guidelines, ensuring method specificity, linearity, and accuracy (e.g., spike-recovery tests). Cross-validation with independent techniques (e.g., IR spectroscopy) is recommended to confirm functional groups .

Q. What in vitro models are commonly used to study this compound’s antimalarial activity?

Standard assays include the Plasmodium falciparum lactate dehydrogenase (pLDH) assay and SYBR Green I-based fluorescence methods. Researchers must report IC₅₀ values with standard deviations (n ≥ 3 replicates) and include positive controls (e.g., artemisinin) to benchmark potency. Cell lines should be authenticated to avoid contamination .

Advanced Research Questions

Q. How can biotransformation pathways of this compound be optimized using plant cell cultures?

Suspension-cultured cells of Averrhoa carambola (starfruit) have been used to biotransform dihydro-epi-deoxyarteannuin B, yielding derivatives with modified bioactivity. Optimization involves varying culture conditions (e.g., pH, elicitors like jasmonic acid) and monitoring metabolite profiles via LC-MS/MS. Yield improvements require kinetic studies of enzyme activity (e.g., cytochrome P450s) and scaling challenges in bioreactors .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variations in assay protocols (e.g., parasite strain differences) or compound purity. Meta-analyses should standardize data using effect sizes (e.g., log-transformed IC₅₀) and assess publication bias via funnel plots. Independent replication in certified labs is critical .

Q. How can computational modeling predict this compound’s interactions with novel biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can identify binding affinities for targets like PfATP6. Models must be validated with mutagenesis studies (e.g., alanine scanning) and compared to experimental data (e.g., surface plasmon resonance). Force field parameters should account for heme-binding interactions .

Q. What methodologies address low yields in this compound’s semi-synthetic production?

Yield optimization involves kinetic studies of key steps (e.g., photooxygenation) using Design of Experiments (DoE). Response Surface Methodology (RSM) can model interactions between variables (e.g., light intensity, solvent polarity). Process intensification via flow chemistry may reduce side reactions .

Methodological and Data Integrity Considerations

Q. How should researchers design experiments to ensure statistical rigor in this compound studies?

Use power analysis to determine sample sizes (α = 0.05, power ≥ 0.8). Randomize treatment groups and include blinded assessments for bioactivity assays. Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. What are best practices for managing and sharing this compound research data?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo and provide metadata (e.g., instrument parameters). Use standardized formats (e.g., JCAMP-DX for NMR) .

Q. How can structural analogs of this compound be rationally designed to improve pharmacokinetics?

Structure-Activity Relationship (SAR) studies guide modifications (e.g., esterification to enhance solubility). Pharmacokinetic modeling (e.g., PBPK) predicts absorption and metabolism. Validate analogs in vivo using rodent malaria models with LC-MS quantification of plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products